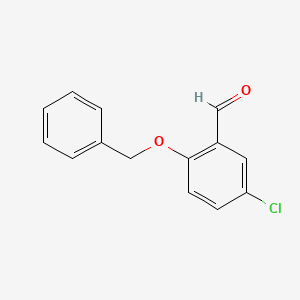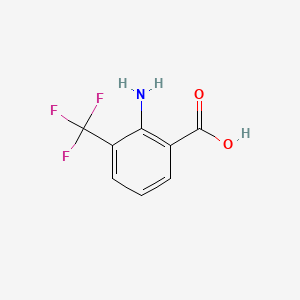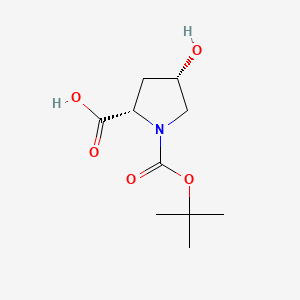
N-Boc-cis-4-Hydroxy-L-proline
Übersicht
Beschreibung
N-Boc-cis-4-Hydroxy-L-proline: is a derivative of L-proline, an amino acid that plays a crucial role in the biosynthesis of proteins. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a hydroxyl group at the cis-4 position. This modification enhances its stability and makes it a valuable intermediate in various chemical syntheses .
Wirkmechanismus
Target of Action
N-Boc-cis-4-Hydroxy-L-proline, also known as (2S,4S)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid, is primarily used as a linker in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) . The primary targets of this compound are the antibodies in ADCs and the E3 ubiquitin ligase in PROTACs .
Mode of Action
In the context of ADCs, this compound serves as a non-cleavable linker that attaches the antibody to the cytotoxic drug . For PROTACs, it acts as an alkyl chain-based linker connecting the ligand for an E3 ubiquitin ligase and the target protein .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the function of ADCs and PROTACs . In ADCs, the compound allows the specific delivery of cytotoxic drugs to target cells expressing the antibody’s antigen . In PROTACs, it enables the degradation of target proteins by the ubiquitin-proteasome system .
Pharmacokinetics
The pharmacokinetics of this compound are largely dependent on the properties of the ADC or PROTAC in which it is incorporated .
Result of Action
The result of this compound’s action is the successful formation of ADCs and PROTACs . In ADCs, this leads to the targeted delivery and release of cytotoxic drugs in specific cells . In PROTACs, it results in the selective degradation of target proteins .
Action Environment
The action environment of this compound is within the biological systems where ADCs and PROTACs operate . Environmental factors such as pH, temperature, and the presence of specific enzymes can influence the stability and efficacy of the ADCs and PROTACs .
Biochemische Analyse
Biochemical Properties
N-Boc-cis-4-Hydroxy-L-proline participates in biochemical reactions primarily as a substrate in peptide synthesis. It interacts with enzymes involved in the formation of peptide bonds, such as peptidyl transferases. The hydroxyl group in this compound can form hydrogen bonds with other biomolecules, influencing the stability and conformation of peptides and proteins. Additionally, this compound can act as a precursor in the synthesis of more complex molecules, interacting with various enzymes and proteins during these processes .
Cellular Effects
This compound affects cellular processes by influencing protein synthesis and stability. In cells, it can be incorporated into peptides, altering their structure and function. This incorporation can impact cell signaling pathways, gene expression, and cellular metabolism. For example, the presence of this compound in peptides can affect their interaction with receptors and enzymes, leading to changes in cellular responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The hydroxyl group can form hydrogen bonds, while the Boc group provides steric hindrance, influencing the compound’s binding affinity and specificity. These interactions can lead to enzyme inhibition or activation, depending on the context. Additionally, this compound can modulate gene expression by affecting the stability and conformation of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions, but it can degrade over time, especially in the presence of moisture or heat. Long-term studies have shown that this compound can have sustained effects on cellular function, with gradual changes in protein synthesis and cellular metabolism observed over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance protein synthesis and improve cellular function. At high doses, it may exhibit toxic effects, such as disrupting cellular metabolism and causing oxidative stress. Threshold effects have been observed, where a specific dosage range produces optimal benefits without adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to amino acid metabolism and peptide synthesis. It interacts with enzymes such as prolyl hydroxylases and peptidyl transferases, influencing metabolic flux and metabolite levels. The compound can also affect the synthesis of collagen and other structural proteins, playing a role in tissue repair and regeneration .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the compound’s uptake and localization within cells, where it can accumulate in specific compartments. The distribution of this compound can influence its activity and function, affecting cellular processes such as protein synthesis and signal transduction .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and endoplasmic reticulum. Its localization is influenced by targeting signals and post-translational modifications, which direct the compound to specific organelles. This subcellular localization can affect the compound’s activity, as it interacts with different biomolecules and participates in distinct biochemical pathways within each compartment .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Boc Protection: The synthesis of N-Boc-cis-4-Hydroxy-L-proline typically begins with the protection of the amino group of L-proline using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Hydroxylation: The next step involves the hydroxylation of the proline ring at the cis-4 position.
Industrial Production Methods: Industrial production of this compound often employs microbial synthesis methods due to their efficiency and eco-friendliness. Microorganisms such as Escherichia coli can be genetically engineered to produce the compound through fermentation processes .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-Boc-cis-4-Hydroxy-L-proline can undergo oxidation reactions to form corresponding ketones or aldehydes.
Substitution: this compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Major Products: The major products formed from these reactions include N-Boc-cis-4-keto-L-proline, N-Boc-cis-4-amino-L-proline, and various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: N-Boc-cis-4-Hydroxy-L-proline is widely used as a building block in peptide synthesis. Its stability and reactivity make it an ideal intermediate for the synthesis of complex peptides and proteins .
Biology: In biological research, the compound is used to study protein folding and stability. It serves as a model compound to investigate the effects of hydroxylation on protein structure and function .
Medicine: this compound is utilized in the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). These therapeutic agents are designed to selectively target and degrade disease-causing proteins .
Industry: The compound finds applications in the production of pharmaceuticals and agrochemicals. Its versatility and stability make it a valuable intermediate in the synthesis of various active ingredients .
Vergleich Mit ähnlichen Verbindungen
N-Boc-trans-4-Hydroxy-L-proline: This compound differs in the stereochemistry of the hydroxyl group, which is in the trans position.
N-Boc-4-Oxo-L-proline: This compound contains a keto group instead of a hydroxyl group at the 4 position.
N-Boc-cis-4-Fluoro-L-proline: This compound has a fluorine atom at the 4 position, which imparts different chemical properties and reactivity.
Uniqueness: N-Boc-cis-4-Hydroxy-L-proline is unique due to its specific stereochemistry and the presence of both Boc and hydroxyl groups. These features make it particularly valuable in the synthesis of complex peptides and therapeutic agents .
Eigenschaften
IUPAC Name |
(2S,4S)-4-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO5/c1-10(2,3)16-9(15)11-5-6(12)4-7(11)8(13)14/h6-7,12H,4-5H2,1-3H3,(H,13,14)/t6-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BENKAPCDIOILGV-BQBZGAKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350919 | |
| Record name | N-Boc-cis-4-Hydroxy-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87691-27-8 | |
| Record name | N-Boc-4-hydroxy-L-proline, cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087691278 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Boc-cis-4-Hydroxy-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S,4S)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-BOC-4-HYDROXY-L-PROLINE, CIS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H4YCJ0KW0U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(4-Nitrophenoxy)methyl]-2-furoic acid](/img/structure/B1269843.png)


![6-ethyl-2-(pyrrolidin-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B1269848.png)
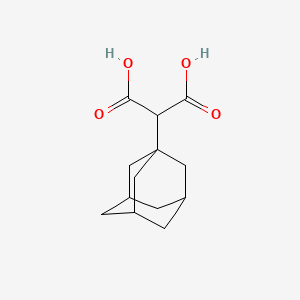
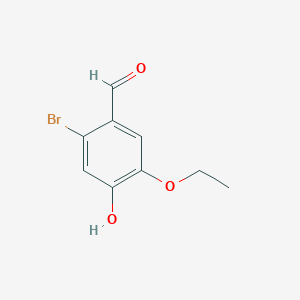
![3-Bromo-4-[(4-fluorophenyl)methoxy]benzaldehyde](/img/structure/B1269866.png)
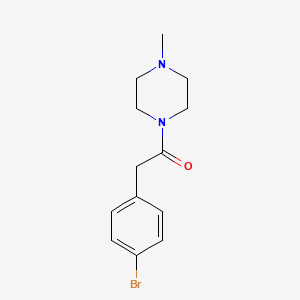
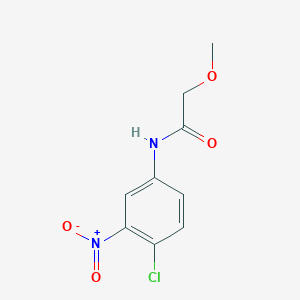
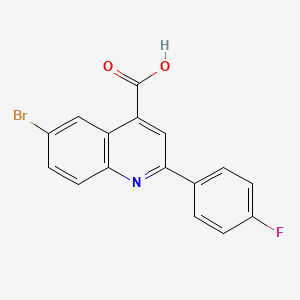
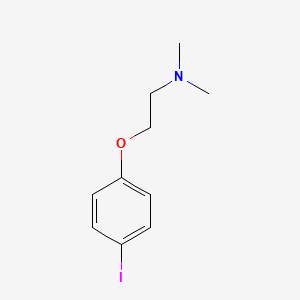
![4-[(3-Ethylphenyl)amino]-4-oxobutanoic acid](/img/structure/B1269878.png)
